tert-Butyl hydrogen maleate tert-Butyl hydrogen maleate
Brand Name: Vulcanchem
CAS No.: 45022-27-3
VCID: VC2198794
InChI: InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)
SMILES: CC(C)(C)OC(=O)C=CC(=O)O
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

tert-Butyl hydrogen maleate

CAS No.: 45022-27-3

Cat. No.: VC2198794

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl hydrogen maleate - 45022-27-3

Specification

CAS No. 45022-27-3
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)
Standard InChI Key BAXKSCVINAKVNE-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)/C=C/C(=O)O
SMILES CC(C)(C)OC(=O)C=CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)C=CC(=O)O

Introduction

PropertyValue/Description
Molecular Weight172.18 g/mol
Physical StateColorless to pale yellow liquid
SolubilityReadily soluble in organic solvents, limited water solubility
Boiling PointEstimated at 160-180°C
Flash PointLikely around 60°C (based on similar tert-butyl esters)
DensityApproximately 1.0-1.1 g/cm³

Synthesis Methodologies

Traditional Synthetic Routes

Several approaches can be employed for the synthesis of tert-butyl hydrogen maleate:

  • Selective Mono-esterification: Direct reaction of maleic acid with tert-butyl alcohol under carefully controlled conditions to favor mono-esterification.

  • Anhydride Ring Opening: Treatment of maleic anhydride with tert-butyl alcohol, which selectively opens the anhydride ring to form the mono-ester.

  • Protected Pathway Synthesis: Employing protecting group strategies to achieve selective esterification of one carboxylic acid group.

Modern Synthetic Approaches

Recent developments in synthetic methodology offer improved approaches to tert-butyl hydrogen maleate:

  • Copper-Catalyzed Processes: Adapting copper-catalyzed oxidative coupling reactions similar to those used for tert-butyl peresters synthesis may provide efficient routes to tert-butyl hydrogen maleate .

  • Solvent-Free Conditions: Temperature-controlled solvent-free reactions represent environmentally friendly approaches to synthesizing tert-butyl esters, which could be adapted for maleate derivatives .

  • Selective Hydrolysis: Preparation through partial hydrolysis of di-tert-butyl maleate under controlled acidic conditions.

Chemical Reactivity

Esterification Reactions

The free carboxylic acid group in tert-butyl hydrogen maleate can undergo further esterification to produce asymmetric diesters. This reactivity enables the synthesis of unsymmetrical maleate esters that would be difficult to prepare directly. The esterification can proceed through:

  • Acid-catalyzed reactions with alcohols

  • Coupling reactions using activating agents (DCC, EDC)

  • Conversion to acid chloride followed by alcohol addition

Hydrolysis Behavior

The tert-butyl ester group displays distinctive hydrolysis behavior compared to other alkyl esters:

  • Acid-Catalyzed Hydrolysis: The tert-butyl group undergoes preferential cleavage under acidic conditions due to the formation of a stable tert-butyl carbocation intermediate.

  • Base-Catalyzed Hydrolysis: More resistant to alkaline hydrolysis compared to primary and secondary alkyl esters due to steric hindrance from the tert-butyl group.

Addition Reactions

The carbon-carbon double bond in tert-butyl hydrogen maleate can participate in various addition reactions:

  • Michael Additions: The α,β-unsaturated carboxylic acid/ester system makes it susceptible to nucleophilic additions.

  • Cycloadditions: Can serve as a dienophile in Diels-Alder and other cycloaddition reactions.

  • Halogenation: Addition of halogens across the double bond to form dihalogenated derivatives.

Applications in Organic Synthesis

Protecting Group Chemistry

The tert-butyl ester function serves as an effective protecting group for carboxylic acids due to its selective cleavage properties:

  • Orthogonal Protection: Can be used in conjunction with other protecting groups that have different deprotection conditions.

  • Selective Deprotection: Allows for removal under acidic conditions while remaining stable to basic and nucleophilic reagents.

  • Multistep Synthesis Applications: Particularly valuable in peptide synthesis and complex molecule construction where selective protection/deprotection strategies are essential.

Building Block in Complex Molecule Synthesis

tert-Butyl hydrogen maleate serves as an important building block in organic synthesis:

  • Introduction of Unsaturated Carboxylic Functionality: Provides a convenient way to incorporate cis-configured double bonds flanked by carboxylic functionalities.

  • Chiral Building Block: Can be converted to chiral derivatives through asymmetric transformations of the double bond.

  • Functional Group Manipulation: The differential reactivity of the carboxylic acid and ester groups allows for selective transformations.

Pharmaceutical and Industrial Applications

Medicinal Chemistry Applications

In pharmaceutical research, tert-butyl hydrogen maleate and its derivatives find applications in:

  • Prodrug Development: The carboxylic acid group provides a site for prodrug formation, while the tert-butyl ester can act as a biologically labile protecting group.

  • Structure-Activity Relationship Studies: Modifications of the basic structure can be explored to develop compounds with specific biological activities.

  • Potential Therapeutic Properties: While specific data on tert-butyl hydrogen maleate is limited, related maleate esters have shown promise in various therapeutic areas.

Industrial Utility

In industrial contexts, tert-butyl hydrogen maleate may serve in:

  • Polymer Chemistry: As a functional monomer in polymerization reactions, particularly where asymmetric functionality is desired.

  • Specialty Chemical Production: Intermediate in the synthesis of fine chemicals and specialty materials.

  • Cross-Linking Agent: The combination of a double bond and carboxylic acid functionality makes it potentially useful in cross-linking applications.

Structural Comparisons with Related Compounds

Comparison with Other Maleic Acid Derivatives

tert-Butyl hydrogen maleate can be compared with other maleic acid derivatives to highlight its unique properties:

CompoundStructure TypeDistinctive FeaturesComparative Reactivity
Maleic AcidDicarboxylic AcidTwo free carboxylic groupsHigher acidity, more reactive in esterification
Maleic AnhydrideCyclic AnhydrideReactive cyclic structureMore electrophilic, readily forms mono-esters
Dimethyl MaleateDiesterTwo methyl ester groupsLess selective in hydrolysis reactions
tert-Butyl hydrogen maleateMixed Ester-AcidDifferential reactivitySelective acid-catalyzed deprotection

Relationship to tert-Butyl Protected Compounds

The tert-butyl group in tert-butyl hydrogen maleate shares characteristics with other tert-butyl protected compounds:

  • Steric Effects: The bulky tert-butyl group provides steric hindrance that affects reactivity patterns.

  • Selective Deprotection: Like other tert-butyl esters, it undergoes selective cleavage under acidic conditions.

  • Lipophilicity Considerations: The tert-butyl group increases lipophilicity, which can be modified through structural alterations as demonstrated in research on (β,β′,β′′-trifluoro)-tert-butyl compounds .

Recent Research Developments

Synthetic Methodology Advancements

Recent research has expanded the synthetic approaches to tert-butyl esters and related compounds:

  • Copper-Catalyzed Oxidative Coupling: Solvent-free room temperature synthesis of tert-butyl peresters through copper-catalyzed oxidative coupling reactions represents a potential approach that could be adapted for tert-butyl hydrogen maleate synthesis .

  • Temperature-Controlled Selectivity: Research has demonstrated that temperature control can significantly affect product selectivity in reactions involving tert-butyl hydroperoxide, a principle that may apply to tert-butyl hydrogen maleate synthesis .

Structural Optimization Studies

Research on related tert-butyl compounds has explored structural modifications to optimize properties:

  • Fluorination Effects on Lipophilicity: Studies on (β,β′,β′′-trifluoro)-tert-butyl compounds have shown that sequential fluoromethylations can decrease lipophilicity (Log P) by up to 1.7 units compared to unmodified tert-butyl groups .

  • Metabolism Studies: Research on tert-butyl derivatives has investigated their metabolic pathways, showing that certain tert-butyl compounds can be significantly metabolized in biological systems, which has implications for the potential use of tert-butyl hydrogen maleate in pharmaceutical applications .

Analytical Characterization

Spectroscopic Properties

tert-Butyl hydrogen maleate exhibits characteristic spectroscopic properties that facilitate its identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinctive signals for the tert-butyl group (singlet at ~1.5 ppm), alkene protons (multiplet at ~6.0-6.5 ppm), and the carboxylic acid proton (broad singlet at ~10-12 ppm)

    • ¹³C NMR would display signals for carbonyl carbons, alkene carbons, and the tert-butyl group

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the carboxylic acid (O-H stretch at ~3000-3500 cm⁻¹)

    • Ester carbonyl absorption (~1720-1740 cm⁻¹)

    • Carboxylic acid carbonyl absorption (~1680-1710 cm⁻¹)

    • C=C stretching vibration (~1630-1640 cm⁻¹)

Chromatographic Behavior

The chromatographic properties of tert-butyl hydrogen maleate would be influenced by its mixed polarity:

  • HPLC Analysis: Moderate retention on reversed-phase columns due to the balance between the hydrophobic tert-butyl group and the polar carboxylic acid function.

  • TLC Systems: Visualizable with UV light due to the conjugated double bond, and with acid-base indicators due to the carboxylic acid group.

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